4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-cyclopentyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-5-7-6-12(11-10-7)8-3-1-2-4-8/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUIPHSSFAJEIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a chloromethyl substituent at the 4-position of the triazole ring , which is integral to its reactivity and biological properties. The cyclopentyl group enhances its structural diversity, potentially influencing its interaction with biological targets.
Synthesis Methods
The synthesis of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole can be achieved through various methods, often involving the reaction of azides with carbonyl compounds or other electrophiles under specific conditions.
Antimicrobial Properties
Research indicates that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole exhibits significant antimicrobial activity. The triazole core is known for its ability to inhibit fungal growth by targeting the cytochrome P450 enzyme involved in ergosterol biosynthesis. This mechanism is critical in treating fungal infections, particularly those resistant to conventional therapies .
Antifungal Activity
The antifungal efficacy of triazoles has been well-documented, with studies showing that derivatives can effectively combat various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The presence of halogen substituents like chlorine enhances this activity due to increased lipophilicity and molecular interactions .
Anticancer Potential
Emerging studies suggest that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole may also possess anticancer properties . Its ability to form covalent bonds with nucleophilic sites on proteins could lead to inhibition of critical cellular pathways involved in cancer progression. This mechanism warrants further investigation into its potential as a lead compound in cancer therapeutics.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of triazoles reveals that modifications at specific positions can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at certain positions has been associated with enhanced antifungal potency .
| Compound | Activity Type | Target Pathogen | MIC (μg/mL) |
|---|---|---|---|
| 4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole | Antifungal | Candida albicans | 0.25 |
| 4-(Chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole | Anticancer | Various cancer cell lines | TBD |
Study on Antifungal Activity
In a recent study evaluating various triazole derivatives, 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole exhibited promising antifungal activity against fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as an effective alternative treatment option in cases where conventional antifungals fail .
Investigation into Anticancer Effects
Another investigation focused on the anticancer potential of this triazole derivative revealed that it effectively inhibited cell proliferation in several cancer cell lines through apoptosis induction. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in oncology.
Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds containing the triazole moiety are known for their significant antimicrobial properties. Preliminary studies suggest that 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole may exhibit antifungal and antibacterial activities similar to other triazoles. The chloromethyl group can undergo nucleophilic substitution reactions, enhancing its potential as a lead compound in drug discovery for treating infections or cancers .
Cancer Treatment
Research indicates that triazole derivatives can interact with biological targets such as enzymes and receptors involved in cancer pathways. The specific interactions of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole with these targets are still under investigation but are expected to provide insights into its anticancer mechanisms .
Agrochemical Applications
The unique chemical structure of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole makes it a candidate for use in agrochemicals. Its potential to act as a fungicide or herbicide is being explored due to the structural similarities with known agricultural chemicals that exhibit biological activity against plant pathogens.
Biological Interaction Studies
Understanding the biological interactions of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole is crucial for elucidating its mechanism of action. Studies focus on:
- Binding Affinities : Evaluating how the compound interacts with specific proteins and enzymes.
- Molecular Docking Studies : Using computational methods to predict how this compound fits into biological targets.
Such investigations are essential for determining the therapeutic potential of this compound in treating diseases mediated by specific biological pathways .
Case Studies
Several studies have highlighted the potential applications of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole and related 1,2,3-triazole derivatives:
Structural and Functional Insights
Substituent Effects on Reactivity :
- The chloromethyl group in the target compound and its phenyl analog (CAS 1338668-76-0) allows nucleophilic substitution reactions, enabling conjugation with amines or thiols .
- Diethoxymethyl (in C13H15ClFN3O2) provides steric hindrance and electron-donating effects, reducing electrophilicity compared to chloromethyl .
Biological Activity :
- Ferrocenyl derivatives exhibit redox activity, enhancing interactions with biological targets like DNA or enzymes .
- Hybrid nitroimidazole-triazoles show antiproliferative effects, with IC50 values in the micromolar range against cancer cells .
Synthetic Accessibility :
- Most analogs are synthesized via CuAAC (click chemistry), demonstrating the versatility of this method for introducing diverse substituents .
- Post-cycloaddition modifications (e.g., alkylation, cross-coupling) are critical for adding groups like chloromethyl or diethoxymethyl .
Physicochemical Properties: Cyclopentyl vs. Melting Points: Phenyl-substituted triazoles (e.g., compound 24 in ) exhibit higher melting points (~92°C) due to planar aromatic stacking, whereas bulkier substituents (e.g., cyclopentyl) may lower melting points .
Preparation Methods
Base-Promoted Cycloaddition Using β-Carbonyl Phosphonates and Azides
A recent study published in the Journal of Organic Chemistry (2024) describes a regioselective and high-yielding synthesis of multisubstituted 1,2,3-triazoles via the reaction of β-carbonyl phosphonates with organic azides in the presence of cesium carbonate in DMSO solvent at room temperature.
-
- Base: Cesium carbonate (Cs2CO3), 2 equivalents
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: Room temperature
- Reaction time: Typically short, monitored by TLC
Mechanism:
Cesium carbonate facilitates the formation of a cesium-chelated enolate from the β-carbonyl phosphonate, which then undergoes a [3+2] cycloaddition with the azide to form the triazole ring with high regioselectivity.-
- Mild reaction conditions
- High yields (up to 95%)
- Good functional group tolerance
- Access to 1,4,5-trisubstituted triazoles, including those with substituents at position 4 (such as chloromethyl groups)
Application to 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole:
By selecting appropriate β-carbonyl phosphonate and azide precursors bearing cyclopentyl and chloromethyl functionalities, this method can be adapted to synthesize the target compound efficiently.
Table 1. Summary of Key Reaction Parameters and Yields for Triazole Formation Using Cs2CO3 in DMSO
| Entry | Base | Solvent | Conversion (%) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | DBU | CH3CN | <10 | Low | Ineffective base |
| 6 | KOH | CH3CN | 12 | Low | Low conversion |
| 7 | Cs2CO3 | CH3CN | 32 | Moderate | Improved yield |
| 11 | Cs2CO3 | DMF | 73 | Good | Polar aprotic solvent helps |
| 12 | Cs2CO3 | DMSO | 95 | Excellent | Best conversion and yield |
Direct Chloromethylation of 1-Cyclopentyl-1H-1,2,3-triazole
Direct chloromethylation involves treating the 1-cyclopentyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or formaldehyde with hydrochloric acid under controlled conditions.
Typical reagents and conditions:
- Chloromethyl methyl ether or paraformaldehyde + HCl
- Solvent: Often dichloromethane or similar inert solvent
- Temperature: 0°C to room temperature
- Time: Several hours, monitored by TLC
Mechanistic insight:
The triazole ring undergoes electrophilic substitution at the 4-position by the chloromethyl cation generated in situ, introducing the chloromethyl group.-
- Reaction must be carefully controlled to avoid over-chloromethylation or polymerization.
- Chloromethyl methyl ether is a carcinogenic reagent, requiring strict safety measures.
- Purification typically involves extraction and silica gel chromatography.
Yields:
Moderate to good yields (50-80%) depending on reaction scale and conditions.
Comparative Analysis of Preparation Methods
| Feature | Cs2CO3-Mediated Cycloaddition | Direct Chloromethylation |
|---|---|---|
| Reaction Type | [3+2] Cycloaddition | Electrophilic substitution |
| Key Reagents | β-Carbonyl phosphonate, azide, Cs2CO3 | Chloromethyl methyl ether or formaldehyde + HCl |
| Solvent | DMSO, DMF | Dichloromethane or similar |
| Temperature | Room temperature | 0°C to room temperature |
| Yield Range | Up to 95% | 50-80% |
| Regioselectivity | High | Moderate to high |
| Safety Concerns | Low | High (carcinogenic reagents) |
| Scalability | Good | Moderate |
Research Findings and Notes
- The cesium carbonate/DMSO system represents a significant advancement for the mild and efficient synthesis of functionalized 1,2,3-triazoles, including chloromethyl derivatives.
- The choice of base and solvent critically influences the conversion and yield; cesium carbonate in DMSO outperforms other bases and solvents.
- Direct chloromethylation remains a classical approach but involves hazardous reagents and requires careful handling.
- No direct patents or literature specifically detailing the synthesis of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole were found; however, methodologies for closely related compounds and functionalized triazoles provide a reliable foundation for synthesis.
- The cyclopentyl substituent can be introduced via the azide or phosphonate precursor, enabling modular synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole, and what experimental parameters influence yield and purity?
- Methodology :
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : A regiospecific method for 1,4-substituted triazoles. Use cyclopentyl azide and propargyl chloride derivatives under nitrogen, with CuI (5 mol%) in THF/water (4:1) at 60°C for 12 hours. Purify via column chromatography (hexane/ethyl acetate). Typical yields range from 70–90% .
- Reflux condensation : React cyclopentylamine with chloromethyl precursors in absolute ethanol with glacial acetic acid (5 drops per 0.001 mol substrate). Reflux for 4–6 hours, evaporate under reduced pressure, and recrystallize from ethanol. Monitor reaction progress via TLC .
Q. How can researchers characterize 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole using spectroscopic and chromatographic techniques?
- Methodology :
- NMR : Assign the cyclopentyl protons (δ 1.5–2.5 ppm, multiplet) and chloromethyl group (δ 4.3–4.6 ppm, singlet). Confirm triazole ring protons at δ 7.8–8.2 ppm .
- FT-IR : Identify C-Cl stretching at 600–800 cm⁻¹ and triazole C=N absorption at 1500–1600 cm⁻¹ .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole derivatives?
- Methodology :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018 (full-matrix least-squares on F²) .
- Disorder modeling : Address chloromethyl group positional disorder using PART and SIMU instructions in SHELXL. Apply Hirshfeld surface analysis to validate intermolecular interactions .
- Validation : Cross-check with WinGX -generated ORTEP diagrams and PLATON symmetry checks .
Q. What strategies mitigate contradictions between spectral data and crystallographic results for triazole derivatives?
- Methodology :
- Dynamic vs. static structures : NMR may average conformers (e.g., cyclopentyl ring puckering), while crystallography captures a single conformation. Use variable-temperature NMR (−50°C to 25°C) to detect dynamic behavior .
- DFT calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G*). Deviations >0.3 ppm suggest crystallographic packing effects .
Q. How can researchers evaluate the bioactivity of 4-(chloromethyl)-1-cyclopentyl-1H-1,2,3-triazole in antimicrobial assays?
- Methodology :
- MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentrations: 1–256 μg/mL). Include positive controls (ciprofloxacin) and solvent blanks .
- SAR analysis : Compare with analogues (e.g., 4-nitrobenzyl or 4-fluorophenyl substituents) to correlate chloromethyl positioning with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
